N-[(Z)-(4-bromothiophen-2-yl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide
Overview
Description
N-[(Z)-(4-bromothiophen-2-yl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide is a synthetic organic compound that features a bromothiophene moiety and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(4-bromothiophen-2-yl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide typically involves the following steps:
Formation of the Bromothiophene Intermediate: The starting material, 4-bromothiophene, is subjected to a bromination reaction to introduce the bromine atom at the 2-position.
Condensation Reaction: The bromothiophene intermediate is then reacted with an appropriate amine to form the imine linkage. This step often requires the use of a dehydrating agent such as anhydrous sodium sulfate or molecular sieves to drive the reaction to completion.
Acylation: The resulting imine is then acylated with 2-(2,5-dimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(4-bromothiophen-2-yl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(Z)-(4-bromothiophen-2-yl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of N-[(Z)-(4-bromothiophen-2-yl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromothiophene and dimethylphenoxy groups can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]thiophene-2-carboxamide
- N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2,5-dimethoxybenzenesulfonamide
Uniqueness
N-[(Z)-(4-bromothiophen-2-yl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide is unique due to the presence of both the bromothiophene and dimethylphenoxy groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it a valuable tool in various research applications.
Properties
IUPAC Name |
N-[(Z)-(4-bromothiophen-2-yl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c1-10-3-4-11(2)14(5-10)20-8-15(19)18-17-7-13-6-12(16)9-21-13/h3-7,9H,8H2,1-2H3,(H,18,19)/b17-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFBZJZRBNWZMS-IDUWFGFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NN=CC2=CC(=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N/N=C\C2=CC(=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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